![molecular formula C19H25NO B2913010 8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2310016-22-7](/img/structure/B2913010.png)
8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and applications in various fields of scientific research .
Preparation Methods
The synthesis of 8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various synthetic methodologies .
Chemical Reactions Analysis
8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
Tropane alkaloids: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Benzoylecgonine: This compound is a major metabolite of cocaine and shares some structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butylbenzoyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13-11-16-9-10-17(12-13)20(16)18(21)14-5-7-15(8-6-14)19(2,3)4/h5-8,16-17H,1,9-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHCXIDWMMFPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B2912927.png)
![4-amino-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2912928.png)
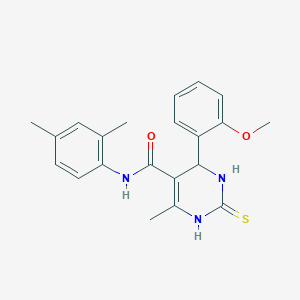
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2912934.png)
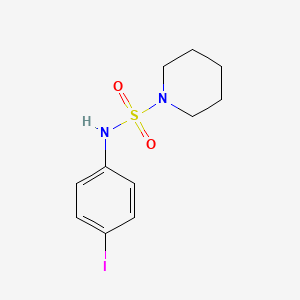

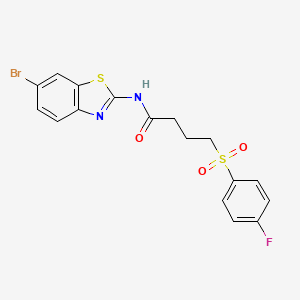
![5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2912939.png)
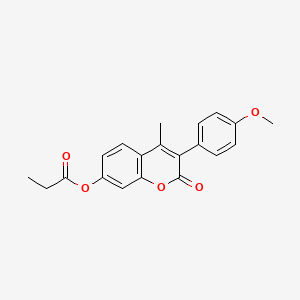
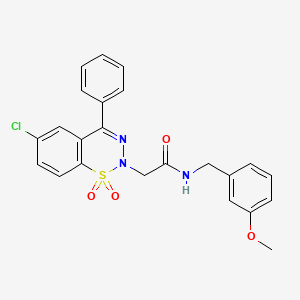
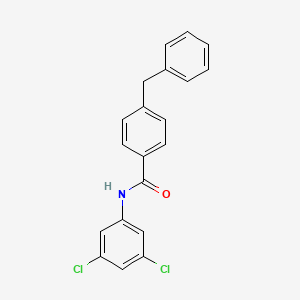
![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2912944.png)
![4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2912947.png)
![N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide](/img/structure/B2912949.png)
